
6-Methoxynaphthalen-2-amine
Vue d'ensemble
Description
6-Methoxynaphthalen-2-amine is a chemical compound with the CAS Number: 13101-88-7. It has a molecular weight of 173.21 and its IUPAC name is 6-methoxy-2-naphthalenamine . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
While specific synthesis routes for 6-Methoxynaphthalen-2-amine were not found, it has been used in the synthesis of other compounds. For example, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen .Molecular Structure Analysis
The molecular structure of 6-Methoxynaphthalen-2-amine consists of a naphthalene ring with an amine group at the 2nd position and a methoxy group at the 6th position .Chemical Reactions Analysis
While specific chemical reactions involving 6-Methoxynaphthalen-2-amine were not found, it has been used in the synthesis of other compounds. For example, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen .Physical And Chemical Properties Analysis
6-Methoxynaphthalen-2-amine is a solid substance. It should be stored in a dark place, sealed in dry, at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found .Applications De Recherche Scientifique
Synthesis of Naproxen Derivatives
6-Methoxynaphthalen-2-amine can be used in the synthesis of naproxen derivatives . For instance, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen . The newly obtained naproxen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .
Pharmaceutical Synthesis
6-Methoxynaphthalen-2-amine can be used in pharmaceutical synthesis . Due to the importance of amides in pharmaceutical synthesis, a coupling between naproxen and 2,2-diphenylethylamine via amide bond formation was achieved to obtain N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .
Biological Activities
Compounds containing 2,2-diphenylethan-1-amine, a fragment present in the structure of 6-Methoxynaphthalen-2-amine, exhibit a broad spectrum of biological activities . These include antagonistic, antibacterial, antiplasmodial, estrogen agonist/antagonist, and serotonin (5-HT) re-uptake .
Mécanisme D'action
Target of Action
It’s worth noting that this compound has been used in the synthesis of various derivatives with potential antibacterial activity .
Mode of Action
Some of its derivatives have shown potential antibacterial activity . The interaction of these derivatives with their targets could lead to changes in cellular processes, ultimately affecting the growth and survival of bacteria .
Result of Action
Its derivatives have shown potential antibacterial activity, suggesting that they may inhibit bacterial growth or survival .
Safety and Hazards
The safety information for 6-Methoxynaphthalen-2-amine includes the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash hands and face thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing) .
Orientations Futures
6-Methoxynaphthalen-2-amine has been used in the synthesis of other compounds, such as N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide . It has also been studied for its effects on pancreatic cancer cells . Future research could explore its potential uses in other areas of medicine or chemistry .
Propriétés
IUPAC Name |
6-methoxynaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWDIGUUVRCTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


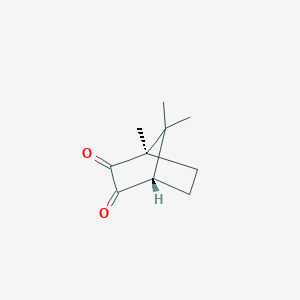
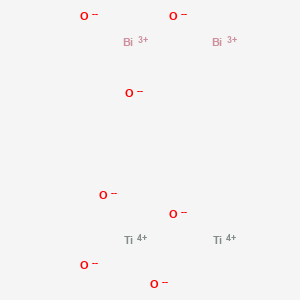
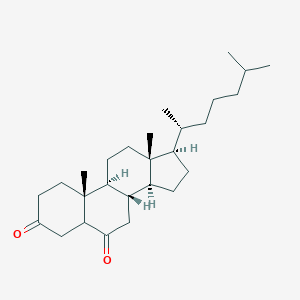

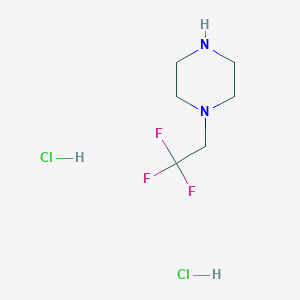
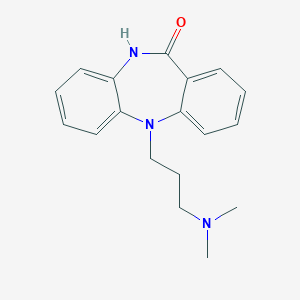
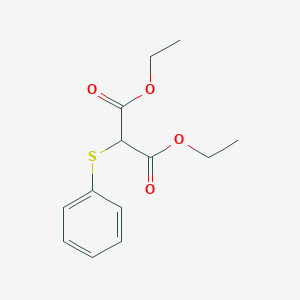
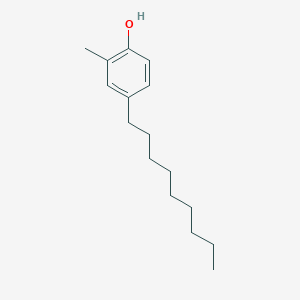

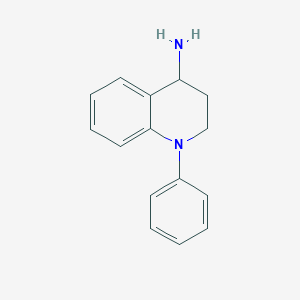


![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)
![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)